molecular formula C15H13N3O4 B7879419 3-[3-(4-methylphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid

3-[3-(4-methylphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid

Cat. No.: B7879419
M. Wt: 299.28 g/mol
InChI Key: ZBUOAOCAYAOZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-methylphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid is a complex organic compound featuring a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-methylphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoxazole Ring: The initial step involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of hydroxylamine with β-keto esters under acidic conditions.

    Pyrimidine Ring Construction: The next step involves the formation of the pyrimidine ring. This can be done by reacting the isoxazole intermediate with guanidine derivatives under basic conditions.

    Final Coupling: The final step involves coupling the pyrimidine-isoxazole intermediate with a propanoic acid derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-methylphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-[3-(4-methylphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as anti-inflammatory, anticancer, or antimicrobial agents, depending on their interaction with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[3-(4-methylphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-chlorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid
  • 3-[3-(4-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid

Uniqueness

Compared to similar compounds, 3-[3-(4-methylphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid is unique due to the presence of the methyl group on the phenyl ring. This methyl group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its bioactivity or altering its pharmacokinetic properties.

Properties

IUPAC Name

3-[3-(4-methylphenyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-9-2-4-10(5-3-9)13-12-14(22-17-13)16-8-18(15(12)21)7-6-11(19)20/h2-5,8H,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUOAOCAYAOZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=C2C(=O)N(C=N3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.